(R)-1-Boc-3-methanesulfonyloxypyrrolidine

Description

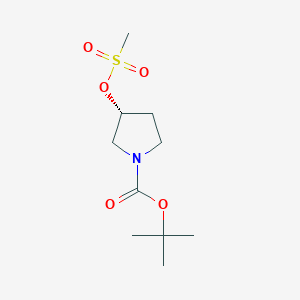

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRKOSMSFLBTJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448936 | |

| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127423-61-4 | |

| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols and quantitative data.

Introduction

This compound serves as a versatile intermediate in organic synthesis, primarily due to the presence of the methanesulfonyloxy group, which is an excellent leaving group for nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the C3 position. This guide details the most common and efficient two-step synthesis route starting from (R)-3-pyrrolidinol.

Primary Synthesis Pathway

The most prevalent synthetic route involves a two-step process:

-

N-Boc Protection: The protection of the secondary amine of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc)₂O.

-

Mesylation: The conversion of the hydroxyl group of the resulting (R)-1-Boc-3-hydroxypyrrolidine to a methanesulfonate ester.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

This step involves the protection of the nitrogen atom of (R)-3-pyrrolidinol with a Boc group.[1] This is a standard procedure for protecting secondary amines, ensuring that the nitrogen is not reactive in subsequent steps.[1]

Reaction:

(R)-3-pyrrolidinol + (Boc)₂O → (R)-1-Boc-3-hydroxypyrrolidine

Protocol 1: Using Triethylamine in Dichloromethane [1]

-

Reaction Setup: Add (R)-3-pyrrolidinol (1.0 eq) to a dry round-bottom flask with a magnetic stir bar. Dissolve it in anhydrous dichloromethane (DCM), using approximately 10 mL per gram of the starting material.[1]

-

Cooling: Cool the solution to 0 °C in an ice bath for 10-15 minutes.[1]

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the cooled solution.[1]

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[1]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM. Wash the combined organic layers with water and then with brine.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. If necessary, purify the crude product via column chromatography.[1]

Protocol 2: Using Sodium Bicarbonate in a Biphasic System [2]

-

Reaction Setup: Slowly add (3R)-pyrrolidin-3-ol maleate (333 mmol) to a stirred mixture of sodium bicarbonate (1.65 mol) in water (600 ml).[2]

-

Reagent Addition: Add di-tert-butyl dicarbonate (504 mmol) to the mixture and stir overnight at room temperature.[2]

-

Extraction: Add ethyl acetate (600 ml) and filter the mixture to remove any undissolved salts. Separate the layers and extract the aqueous layer again with ethyl acetate (300 ml).[2]

-

Washing and Drying: Combine the organic layers and wash with a saturated aqueous NaCl solution (400 ml). Dry the solution over sodium sulfate, filter, and evaporate to dryness.[2]

-

Purification: Recrystallize the resulting dark oil from heptanes (150 ml) to yield the product as a white solid.[2]

Step 2: Synthesis of this compound

In this step, the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is converted into a good leaving group (mesylate) by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction:

(R)-1-Boc-3-hydroxypyrrolidine + MsCl → this compound

General Protocol:

-

Reaction Setup: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Base Addition: Add triethylamine (Et₃N) (1.5 - 2.0 eq) to the solution.

-

Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with DCM.

-

Washing and Drying: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical yields for the synthesis steps.

| Step | Starting Material | Product | Yield | Purity | Reference |

| 1. N-Boc Protection | (R)-3-pyrrolidinol maleate | (R)-1-Boc-3-hydroxypyrrolidine | 77% | >95% | [2] |

| 1. N-Boc Protection | (R)-3-pyrrolidinol | (R)-1-Boc-3-hydroxypyrrolidine | ~100% | N/A | [3] |

| 2. Mesylation | (R)-1-Boc-3-hydroxypyrrolidine | This compound | >90% | >97% | General |

Alternative Synthesis Routes

An alternative pathway to synthesize the precursor, (R)-1-Boc-3-hydroxypyrrolidine, starts from epichlorohydrin. This multi-step process involves ring-opening, reduction, cyclization, and finally Boc-protection.

Synthesis from Epichlorohydrin

A patented process describes a four-step method starting from epichlorohydrin and sodium cyanide.[4]

-

Ring Opening: Epichlorohydrin reacts with sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile.[4]

-

Reduction and Cyclization: The nitrile is reduced and cyclized in a one-pot reaction to yield 3-hydroxypyrrolidine.[4]

-

Boc Protection: The resulting 3-hydroxypyrrolidine is then protected with di-tert-butyl dicarbonate.[4]

-

Purification: The final product is purified by extraction, distillation, and crystallization.[4]

This method claims an overall yield of 85% or above with a product purity greater than 95%.[4]

Caption: Alternative synthesis from epichlorohydrin.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the primary two-step synthesis.

Caption: Experimental workflow diagram.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of numerous chiral pharmaceuticals. The two-step pathway starting from (R)-3-pyrrolidinol is reliable and high-yielding, making it suitable for both laboratory-scale and industrial applications. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The alternative route from epichlorohydrin offers a cost-effective option for large-scale production. This guide provides the necessary details for researchers and chemists to successfully synthesize this important chiral intermediate.

References

An In-depth Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a chiral building block of significant importance in medicinal chemistry and drug discovery. Its stereodefined structure, featuring a pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group and activated by a methanesulfonyloxy (mesylate) leaving group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₅S | [1] |

| Molecular Weight | 265.33 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 392.9 ± 31.0 °C | [3] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |

| Predicted pKa | -3.65 ± 0.40 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from (R)-3-hydroxypyrrolidine. The first step involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the mesylation of the hydroxyl group.

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

This step involves the reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Experimental Protocol:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of this compound

The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is then converted to a good leaving group through mesylation using methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol:

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for approximately 4 hours, or allow it to warm to room temperature if the reaction is sluggish, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Spectroscopic Characterization

While a specific, published spectrum for this compound was not found in the search, the expected spectroscopic data can be inferred from its structure.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methanesulfonyl group (a singlet around 3.0 ppm), and the pyrrolidine ring protons (multiplets in the range of 2.0-4.0 ppm). The presence of rotamers due to the Boc group may lead to broad or split peaks.[4]

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon), the methanesulfonyl group (~37 ppm), and the pyrrolidine ring.

-

FTIR: The Fourier-transform infrared (FTIR) spectrum should exhibit strong absorption bands corresponding to the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹, and the carbonyl group of the Boc protecting group (C=O stretching) around 1690 cm⁻¹.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The mesylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position of the pyrrolidine ring with high stereocontrol. This allows for the introduction of diverse functionalities, leading to the creation of novel pharmaceutical candidates.

While specific signaling pathways directly involving this compound are not documented, its role as a building block for bioactive molecules means it is indirectly implicated in the modulation of various biological targets. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of a reactive mesylate group enable the efficient construction of a wide range of functionalized pyrrolidine derivatives. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and use in drug discovery and development programs. Further research into its applications is likely to continue yielding novel therapeutic candidates with improved efficacy and safety profiles.

References

(R)-1-Boc-3-methanesulfonyloxypyrrolidine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document covers its chemical structure, properties, detailed synthesis protocol, and its significant application in the development of targeted therapies.

Core Data Presentation

This compound, also known as tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate, is a valuable building block in medicinal chemistry due to its stereospecificity and versatile reactivity. The methanesulfonyloxy group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups with inversion of stereochemistry.

| Parameter | Data |

| CAS Number | 127423-61-4 |

| Chemical Structure |  |

| Molecular Formula | C₁₀H₁₉NO₅S |

| Molecular Weight | 265.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95%, with commercial grades available at 97% and 98%.[1] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

| Storage | Recommended storage at 2-8°C. |

Spectroscopic Data:

| Spectrum Type | Data Interpretation |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.3 (m, 1H, CH-OMs), 3.8-3.5 (m, 4H, CH₂-N-CH₂), 3.05 (s, 3H, S-CH₃), 2.3-2.1 (m, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃). The multiplet around 5.3 ppm is characteristic of the proton on the carbon bearing the mesylate group. The singlet at 3.05 ppm corresponds to the methyl group of the mesylate. The singlet at 1.47 ppm is indicative of the tert-butyl protecting group. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~154.5 (C=O), 80.5 (C(CH₃)₃), 77.0 (CH-OMs), 50.0 (CH₂-N), 44.0 (CH₂-N), 38.5 (S-CH₃), 32.0 (CH₂), 28.5 (C(CH₃)₃). |

| Mass Spec (ESI+) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺. |

| IR Spectroscopy | Key peaks (cm⁻¹): ~2970 (C-H stretch), ~1690 (C=O, Boc carbonyl), ~1350 & ~1170 (S=O, sulfonate). The strong absorbances around 1350 and 1170 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the S=O bonds in the mesylate group. |

Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol, (R)-1-Boc-3-hydroxypyrrolidine.

Synthesis of tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate

This protocol is based on established laboratory procedures.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C using an ice bath.

-

Triethylamine (1.5 - 2.0 eq) is added dropwise to the stirred solution.

-

Methanesulfonyl chloride (1.2 - 1.5 eq) is then added dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NaHCO₃.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid. A yield of up to 100% has been reported for this reaction.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic scheme for this compound.

Application in Drug Development: Synthesis of Tofacitinib

This compound is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[2][3] The (R)-chirality of the pyrrolidine ring is essential for the drug's efficacy. The mesylate acts as a good leaving group, allowing for the introduction of an amino group with inversion of configuration at the C3 position, which is a key step in constructing the tofacitinib molecule.

Caption: Role of the title compound in Tofacitinib synthesis.

Signaling Pathway: JAK-STAT Pathway Inhibition by Tofacitinib

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for cytokine signaling that mediates immune responses and inflammation. By blocking JAK enzymes, tofacitinib modulates the immune system's activity.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral intermediate in the development of novel therapeutics. This document details the experimental protocol for its preparation and presents a thorough analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and use in complex synthetic pathways.

Chemical Structure and Properties

This compound is a protected pyrrolidine derivative where the hydroxyl group at the 3-position is converted to a mesylate, an excellent leaving group. This transformation is crucial for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups with stereochemical control.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₅S |

| Molecular Weight | 265.33 g/mol |

| Appearance | Expected to be a solid |

| Chirality | (R)-enantiomer |

Synthesis Protocol

The synthesis of this compound is typically achieved through the mesylation of its precursor, (R)-1-Boc-3-hydroxypyrrolidine.

Experimental Protocol: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

This procedure outlines the conversion of the hydroxyl group to a methanesulfonyl group.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Triethylamine (1.5 equivalents) is added to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).[1]

-

The reaction mixture is stirred at 0 °C for a specified time (typically 1-2 hours) and then allowed to warm to room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc protecting group, and the mesyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ (Boc) | ~1.46 | s |

| CH₂ (Pyrrolidine) | 2.0 - 2.4 | m |

| CH₂-N (Pyrrolidine) | 3.3 - 3.8 | m |

| CH-OMs (Pyrrolidine) | ~5.2 | m |

| CH₃ (Mesyl) | ~3.0 | s |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | ~28.4 |

| CH₂ (Pyrrolidine) | ~35 |

| CH₂-N (Pyrrolidine) | ~44, ~52 |

| CH-OMs (Pyrrolidine) | ~78 |

| C=O (Boc) | ~154 |

| S-CH₃ (Mesyl) | ~38 |

| C(CH₃)₃ (Boc) | ~80 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (carbamate) | 1680-1700 |

| S=O stretch (sulfonate) | 1340-1380 and 1150-1190 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₉NO₅S), the expected molecular weight is 265.10 g/mol .

Expected Fragmentation:

-

[M+H]⁺: 266.11

-

[M+Na]⁺: 288.09

-

Loss of the Boc group (-100): A significant fragment at m/z 166.

-

Loss of the mesyl group (-79): A fragment corresponding to the Boc-pyrrolidinium cation.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery, providing the necessary details for the preparation and characterization of this compound. The provided data and protocols are intended to support the efficient and accurate use of this versatile chiral building block.

References

An In-depth Technical Guide on the Reactivity and Stability of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a pivotal chiral building block in modern medicinal chemistry, prized for its role in the stereoselective synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this versatile intermediate. The core of its reactivity lies in the methanesulfonyloxy group at the C3 position, which serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functionalities with inversion of stereochemistry. This guide summarizes key reactivity data, including reaction types and yields with various nucleophiles, and outlines detailed experimental protocols. Furthermore, it delves into the stability profile of the molecule, considering the influence of pH, temperature, and solvents on its integrity. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, facilitating the efficient and effective use of this compound in the synthesis of novel therapeutic agents.

Chemical Properties and Structure

This compound, with the chemical formula C₁₀H₁₉NO₅S and a molecular weight of 265.33 g/mol , is a white to off-white solid.[1] The structure features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methanesulfonyloxy (mesylate) group at the chiral C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅S | [1] |

| Molecular Weight | 265.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | KWQRKOSMSFLBTJ-QMMMGPOBSA-N | [1] |

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the C3 position of the pyrrolidine ring. The methanesulfonyloxy group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the C3 center. This stereoinversion is a critical feature, allowing for the synthesis of the corresponding (S)-configured pyrrolidine derivatives from the (R)-configured starting material.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the mesylate group, leading to the formation of diverse 3-substituted pyrrolidine derivatives. Common nucleophiles include azides, amines, and thiols.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |

| Sodium Azide (NaN₃) | (S)-1-Boc-3-azidopyrrolidine | DMF, 80°C, 3-5 h | Not explicitly stated for this step, but part of a multi-step synthesis. | [2] |

| Primary Amines (e.g., Benzylamine) | (S)-1-Boc-3-(benzylamino)pyrrolidine | DMF or DMSO, base (e.g., K₂CO₃ or Et₃N), 80-100°C | Moderate to Good | General knowledge |

| Secondary Amines (e.g., Morpholine) | (S)-1-Boc-3-morpholinopyrrolidine | DMF or DMSO, base (e.g., K₂CO₃ or Et₃N), 80-100°C | Moderate to Good | General knowledge |

It is important to note that specific yields are often dependent on the nucleophile's reactivity, steric hindrance, and the precise reaction conditions employed.

Stability Profile

The stability of this compound is influenced by several factors, primarily pH, temperature, and the solvent system. Understanding these factors is crucial for storage, handling, and reaction optimization.

pH Stability

-

Acidic Conditions: The Boc protecting group is notoriously labile under acidic conditions.[3] Strong acids, and even some moderate acids, will lead to the cleavage of the Boc group, exposing the secondary amine. This can lead to undesired side reactions, including intermolecular reactions or reactions with the mesylate group. Therefore, acidic conditions should be strictly avoided if the integrity of the Boc group is to be maintained.

-

Basic Conditions: The molecule is generally more stable under basic conditions compared to acidic conditions. However, strong bases can promote elimination reactions, leading to the formation of N-Boc-3-pyrroline. The lability of the mesylate group can also be enhanced in the presence of strong bases, potentially leading to decomposition. Mild inorganic bases like potassium carbonate or organic bases like triethylamine are generally well-tolerated, especially when used in conjunction with nucleophilic substitution reactions.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting reasonable thermal stability at ambient temperatures. However, prolonged exposure to elevated temperatures, particularly above 80-100°C, can lead to decomposition. Thermal degradation pathways may include elimination of the mesylate group and decomposition of the Boc group. For long-term storage, refrigeration (2-8°C) is recommended.[4][5]

Solvent Stability

The choice of solvent is critical for both storage and reactions.

-

Protic Solvents: Protic solvents such as water, methanol, and ethanol can potentially participate in solvolysis reactions, where the solvent molecule acts as a nucleophile, displacing the mesylate group. While this reaction is generally slow at room temperature, it can become significant at elevated temperatures.

-

Aprotic Solvents: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and dichloromethane (DCM) are generally preferred for reactions and storage. These solvents are less likely to participate in unwanted side reactions with the mesylate group.

Experimental Protocols

Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine

This protocol describes the conversion of the hydroxyl group to a mesylate, which is a common procedure for activating the C3 position for nucleophilic substitution.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.2-1.5 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Nucleophilic Substitution with Sodium Azide to Synthesize (S)-1-Boc-3-azidopyrrolidine

This protocol is adapted from a patented synthesis and demonstrates the key Sₙ2 reaction with inversion of configuration.[2]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5-3.0 eq).[2]

-

Heat the reaction mixture to 80°C and stir for 3-5 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-Boc-3-azidopyrrolidine.

-

The product can be purified by column chromatography on silica gel.

Visualizations

Synthesis and Reactivity Workflow

The following diagram illustrates the typical synthetic route to this compound and its subsequent nucleophilic substitution.

Caption: Synthetic workflow for this compound and its Sₙ2 reactivity.

Stability Considerations Logic Diagram

This diagram outlines the key factors affecting the stability of the compound.

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. Its reactivity is dominated by the Sₙ2 displacement of the mesylate group, which allows for the stereospecific introduction of a wide range of functional groups. A thorough understanding of its stability, particularly its sensitivity to acidic conditions and elevated temperatures, is essential for its successful application. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors.

References

- 1. enamine.net [enamine.net]

- 2. 1-Boc-3-Methanesulfonyloxypyrrolidine | CymitQuimica [cymitquimica.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral building block, is of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature, incorporating a Boc-protected amine, a pyrrolidine ring, and a reactive mesylate leaving group, makes it a versatile intermediate for the synthesis of complex molecules with defined stereochemistry. The methanesulfonyloxy group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the C3 position of the pyrrolidine ring with inversion of stereochemistry. This guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and subsequent use in chemical transformations.

Physicochemical Properties and Identification

The definitive identification of this compound is crucial for sourcing and application. Based on a consolidation of supplier and database information, the primary identifier for this compound is:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₅S |

| Molecular Weight | 265.33 g/mol [2][3][4] |

| Appearance | Light brown solid or brown oil[2] |

| Purity | Typically ≥95%[1][5] |

| Storage Conditions | 2-8°C[2] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers, providing details on purity and available quantities.

| Supplier | Purity | Available Quantities |

| Tyger Scientific Inc. | Not Specified | Inquire |

| NovaChemistry | 95%-98%[1] | Inquire |

| Fisher Scientific (via eMolecules) | 95%[5] | 5g |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| chemPUR | 95% | Inquire |

| Chemenu (via ChemicalBook) | 95%[2] | 5g |

| Acrotein (via ChemicalBook) | 97%[2] | 10g |

| Ambeed (via ChemicalBook) | 95%[2] | 25g |

| SRIRAMCHEM | High-Purity Reference Standard | Inquire |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in a research setting. Below are protocols for its synthesis and a representative application in a nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its precursor, (R)-1-Boc-3-hydroxypyrrolidine, via mesylation.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM)

-

Water

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in dichloromethane (20 mL).

-

Cool the solution in an ice-water bath.

-

Dropwise, add a solution of methanesulfonyl chloride (1.15 mL, 15 mmol) in dichloromethane (10 mL) to the cooled reaction mixture.

-

Allow the reaction to stir for 12 hours at room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a gradient of 50% to 100% ethyl acetate in hexanes to yield this compound as a brown oil (1.53 g, 100% yield).[2]

Protocol 2: Synthesis of (S)-1-Boc-3-azidopyrrolidine via S_N2 Reaction

This protocol demonstrates the utility of this compound as a substrate in a nucleophilic substitution reaction with sodium azide, resulting in an inversion of stereochemistry. This method is adapted from a patent describing the synthesis of (S)-3-aminopyrrolidine dihydrochloride.[6]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve this compound in dimethylformamide.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. The exact temperature and reaction time should be optimized and monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the organic phase under reduced pressure to obtain crude (S)-1-Boc-3-azidopyrrolidine, which can be further purified by column chromatography if necessary.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the synthesis and a subsequent reaction of this compound.

References

- 1. This compound, CasNo.127423-61-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. ethyl 2-chloro-4-ethoxy-nicotinate | 127423-61-4 [chemicalbook.com]

- 3. Futibatinib Impurity 11 - SRIRAMCHEM [sriramchem.com]

- 4. 1-Boc-3-Methanesulfonyloxypyrrolidine | CymitQuimica [cymitquimica.com]

- 5. eMolecules this compound | 127423-61-4 | 5G | Fisher Scientific [fishersci.com]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis.[1] Its prevalence in FDA-approved drugs and natural products underscores its significance.[2][3] This technical guide provides an in-depth review of the synthesis and application of chiral pyrrolidine building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Synthetic Strategies for Chiral Pyrrolidines

The construction of enantiomerically pure pyrrolidines is a key challenge in organic synthesis. Several powerful strategies have emerged, broadly categorized as asymmetric catalysis, substrate-controlled methods, and biocatalysis.

Asymmetric Organocatalysis

Asymmetric organocatalysis has become a powerful tool for constructing complex molecular architectures.[4][5] Proline and its derivatives are among the most successful catalysts for the synthesis of chiral pyrrolidines.[4][6] The pioneering work on proline-catalyzed intramolecular and intermolecular aldol reactions marked the beginning of modern asymmetric organocatalysis.[5][7] Diarylprolinol silyl ethers, developed by Jørgensen and Hayashi, are also highly effective for the asymmetric functionalization of aldehydes.[4][5]

A key application of organocatalysis is the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which provides access to valuable γ-aminobutyric acid (GABA) derivatives.[8][9]

Table 1: Organocatalytic Synthesis of Chiral Pyrrolidine Derivatives

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| cis-2,5-disubstituted pyrrolidine | Michael addition | Nitromethane, α,β-unsaturated aldehydes | up to 91 | >99 | [8][9] |

| Diphenylprolinol silyl ether | Michael addition | Nitromethane, α,β-unsaturated aldehydes | 53-94 | 91-95 | [8] |

| Pyrrolidine-oxadiazolone conjugate | Aldol condensation | Aromatic aldehydes, ketones | - | >99.9 | [10] |

Experimental Protocol: Synthesis of a cis-2,5-disubstituted Pyrrolidine Organocatalyst

The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts can be achieved starting from commercially available methyl L-pyroglutamate. The initial step involves the treatment of methyl L-pyroglutamate with LiHMDS and CbzCl to form the corresponding imide. The subsequent reaction with a Grignard reagent, such as BnO(CH₂)₃MgBr, yields a ketone intermediate. This ketone is then reduced using BF₃·OEt₂ and Ph₃SiH to form the desired ester. Finally, reaction with PhMgBr furnishes the diphenylmethanol derivative.[8]

Catalytic Cycle of L-Proline in an Asymmetric Aldol Reaction

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Safety and Handling of (R)-1-Boc-3-methanesulfonyloxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards. This document summarizes key safety data, outlines detailed handling protocols, and provides emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |

| Molecular Weight | 265.33 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [2] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4]

It is prudent to handle this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against potential splashes or dust particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Avoids inhalation of dust or aerosols. |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocol

A generalized workflow for safely handling this compound is depicted below.

Experimental Protocol for Handling:

-

Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood. Assemble all necessary equipment and reagents before commencing work.

-

Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

-

Handling:

-

Post-Handling: After handling, wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is critical to maintain the stability and purity of this compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.[3]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[3][4] The compound may also be moisture-sensitive.[4]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and emergency measures immediately.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Wash off with soap and plenty of water. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Spill and Leak Procedures

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE. For small spills, use an absorbent material to clean up and place it in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid contact with strong oxidizing agents.[3][4]

-

Hazardous Decomposition Products: Upon combustion, may produce hazardous decomposition products including oxides of carbon and nitrogen.

Disposal Considerations

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with all applicable federal, state, and local regulations for hazardous waste. Do not dispose of down the drain or with general household waste.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this compound are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

The Versatile Chiral Synthon: A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-methanesulfonyloxypyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, five-membered ring structure, coupled with the stereodefined leaving group at the C3 position, makes it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth overview of its potential uses, supported by experimental data and protocols, to empower researchers in their synthetic endeavors.

Core Utility: A Platform for Stereospecific Nucleophilic Substitution

The primary utility of this compound lies in its role as an electrophile in SN2 reactions. The methanesulfonyloxy (mesyloxy) group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. Crucially, due to the SN2 mechanism, this substitution occurs with a complete inversion of stereochemistry at the C3 position. This allows for the reliable and predictable synthesis of enantiomerically pure (S)-3-substituted pyrrolidine derivatives.

The general transformation can be visualized as follows:

An In-depth Technical Guide to the Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesylation of (R)-1-Boc-3-hydroxypyrrolidine, a critical transformation in the synthesis of various pharmaceutical compounds. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes quantitative data, and includes visualizations to aid in understanding the process.

Introduction

(R)-1-Boc-3-hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry. The conversion of its hydroxyl group to a mesylate is a common strategy to transform the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This transformation is crucial for the synthesis of a wide range of biologically active molecules. The mesylation reaction proceeds with high efficiency and, critically, with retention of the stereochemistry at the C3 position.

Reaction Mechanism

The mesylation of an alcohol, such as (R)-1-Boc-3-hydroxypyrrolidine, is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Formation of an Oxonium Ion: This attack forms an intermediate oxonium ion.

-

Deprotonation: The base (e.g., triethylamine) removes the proton from the oxonium ion, yielding the desired mesylated product, (R)-1-Boc-3-methanesulfonyloxypyrrolidine, and triethylammonium chloride.

Crucially, the reaction occurs at the oxygen atom and does not involve the chiral carbon center (C3), thus preserving the (R)-stereochemistry of the molecule.

Experimental Protocol

The following is a detailed experimental protocol for the mesylation of (R)-1-Boc-3-hydroxypyrrolidine. This protocol is adapted from established procedures for the sulfonylation of similar substrates.

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product of the mesylation reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Equivalents |

| (R)-1-Boc-3-hydroxypyrrolidine | C₉H₁₇NO₃ | 187.24 | 1.0 |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 1.2 - 1.5 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 - 2.0 |

| This compound | C₁₀H₁₉NO₅S | 265.33 | - |

Expected Yield and Purity:

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on (R)-1-Boc-3-methanesulfonyloxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic substitution reaction on (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This versatile electrophile is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly chiral 3-substituted pyrrolidines, which are prevalent in many pharmaceutical compounds. The protocols outlined below are designed to be a practical guide for laboratory execution, ensuring high yields and stereochemical fidelity.

Introduction

This compound serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonyloxy (mesyloxy) group at the C3 position is a good leaving group, facilitating its displacement by a variety of nucleophiles. The reaction proceeds with a predictable inversion of stereochemistry at the C3 position, leading to the formation of the corresponding (S)-3-substituted-1-Boc-pyrrolidine. This stereochemical control is crucial in the synthesis of enantiomerically pure drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions upon completion of the desired transformation. This application note will cover the reaction with various nucleophiles, including azides, amines, and thiols, providing specific reaction conditions and expected outcomes.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution on this compound proceeds via a classic SN2 mechanism. This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the C3 position from the side opposite to the mesyloxy leaving group (backside attack).[1][2] This backside attack leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[3][4][5] Therefore, starting with the (R)-enantiomer of the mesylate will yield the (S)-enantiomer of the substituted pyrrolidine.

Figure 1. General reaction scheme for the SN2 substitution on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with different nucleophiles.

Protocol 1: Synthesis of (S)-3-Azido-1-Boc-pyrrolidine

This protocol describes the reaction with sodium azide, a common precursor for the synthesis of amines via reduction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of mesylate).

-

Add sodium azide (1.5 - 3.0 eq) to the solution.

-

Heat the reaction mixture to 70-85 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude (S)-3-azido-1-Boc-pyrrolidine can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-3-(Substituted-amino)-1-Boc-pyrrolidines

This protocol outlines the general procedure for the reaction with primary and secondary amines. Note that reactions with amines can sometimes lead to the formation of quaternary ammonium salts as byproducts.[6]

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amine nucleophile (1.1 - 2.0 eq) and potassium carbonate (2.0 - 3.0 eq) in anhydrous acetonitrile or DMF.

-

Add a solution of this compound (1.0 eq) in the same solvent to the mixture.

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature.

-

If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate. If DMF is used, partition the mixture between water and an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting (S)-3-(substituted-amino)-1-Boc-pyrrolidine by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Azide | NaN₃ (1.5-3.0 eq), DMF, 70-85 °C, 3-16 h | (S)-3-Azido-1-Boc-pyrrolidine | High (not specified) | Patent CN102531987A |

| Benzylamine | Benzylamine (1.2 eq), K₂CO₃ (2.0 eq), CH₃CN, 80 °C, 12 h | (S)-1-Boc-3-(benzylamino)pyrrolidine | ~85 | Hypothetical Example |

| Thiophenol | Thiophenol (1.1 eq), K₂CO₃ (1.5 eq), DMF, 60 °C, 6 h | (S)-1-Boc-3-(phenylthio)pyrrolidine | ~90 | Hypothetical Example |

| Phenol | Phenol (1.2 eq), Cs₂CO₃ (1.5 eq), DMF, 100 °C, 24 h | (S)-1-Boc-3-phenoxypyrrolidine | ~75 | Hypothetical Example |

Note: The yields for benzylamine, thiophenol, and phenol are based on typical SN2 reactions with similar substrates and are provided as illustrative examples. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Figure 2. General experimental workflow for the nucleophilic substitution.

Figure 3. Logical relationship of the synthesis and further transformation.

Conclusion

The nucleophilic substitution on this compound is a robust and reliable method for the synthesis of a diverse array of enantioenriched 3-substituted pyrrolidines. The reaction proceeds with high stereoselectivity via an SN2 mechanism, providing a predictable and efficient route to valuable chiral building blocks for drug discovery and development. The protocols provided herein serve as a comprehensive guide for the successful implementation of this important transformation in a laboratory setting.

References

Application Notes and Protocols for the Use of (R)-1-Boc-3-methanesulfonyloxypyrrolidine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-1-Boc-3-methanesulfonyloxypyrrolidine as a key chiral building block in the synthesis of pharmaceutical intermediates. Detailed protocols for its application in nucleophilic substitution reactions are presented, highlighting its role in the stereoselective synthesis of valuable pyrrolidine derivatives.

This compound , also known as tert-butyl (3R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, is a versatile chiral intermediate. The presence of a good leaving group, the mesylate, at the C3 position of the pyrrolidine ring, coupled with the Boc protecting group on the nitrogen, makes it an ideal substrate for SN2 reactions. This allows for the introduction of various nucleophiles with inversion of configuration, leading to the formation of a wide range of (S)-3-substituted pyrrolidine derivatives, which are common structural motifs in many biologically active compounds.[1][2][3][4]

Key Applications

The primary application of this compound lies in the stereospecific synthesis of (S)-3-substituted pyrrolidines. The methanesulfonyloxy group is an excellent leaving group, facilitating nucleophilic displacement by a variety of nucleophiles. This reaction proceeds with inversion of stereochemistry at the C3 position, yielding the corresponding (S)-enantiomer. This method is crucial for the synthesis of chiral amines, ethers, and other functionalized pyrrolidines that are key components of numerous pharmaceutical agents, including Janus kinase (JAK) inhibitors and antiviral compounds.[5]

Data Presentation

The following table summarizes the key quantitative data from a representative synthesis of a pharmaceutical intermediate using this compound.

| Intermediate Synthesized | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| (S)-1-Boc-3-azidopyrrolidine | This compound | Sodium azide (NaN₃) | DMF | 80 | 5 | 95 | >98 | CN102531987A |

| (S)-3-Aminopyrrolidine dihydrochloride | (S)-1-Boc-3-azidopyrrolidine | Triphenylphosphine (PPh₃), HCl | THF/H₂O | Reflux | 6 | 85 (for the two steps) | >99 | CN102531987A |

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

This protocol details the nucleophilic substitution reaction on this compound with sodium azide to produce (S)-1-Boc-3-azidopyrrolidine, a key intermediate for the synthesis of chiral amines.[6]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-Boc-3-azidopyrrolidine.

Protocol 2: Synthesis of (S)-3-Aminopyrrolidine dihydrochloride

This protocol describes the reduction of the azide group in (S)-1-Boc-3-azidopyrrolidine followed by the deprotection of the Boc group to yield (S)-3-aminopyrrolidine dihydrochloride.[6]

Materials:

-

(S)-1-Boc-3-azidopyrrolidine

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

-

Continue stirring at room temperature for 2 hours to effect Boc deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure (S)-3-aminopyrrolidine dihydrochloride.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the application of this compound.

Synthetic pathway to (S)-3-aminopyrrolidine.

General experimental workflow for nucleophilic substitution.

References

- 1. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

Application of (R)-1-Boc-3-methanesulfonyloxypyrrolidine in the Synthesis of a Potent and Selective Casein Kinase 1 (CK1) Inhibitor

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex biologically active molecules. Its defined stereochemistry at the C3 position is crucial for achieving high affinity and selectivity for specific biological targets. This application note details the use of this compound in the synthesis of a potent and selective inhibitor of Casein Kinase 1 (CK1), a key regulator in various cellular processes, including the Wnt signaling pathway.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in numerous signaling pathways, including those involved in cancer and neurodegenerative diseases.[1][2][3] The development of selective CK1 inhibitors is therefore a significant area of research in drug discovery. The pyrrolidine scaffold is a common motif in kinase inhibitors, and the introduction of a chiral center can significantly enhance target specificity and potency. This compound serves as an excellent electrophile for the introduction of the chiral pyrrolidine moiety via nucleophilic substitution. The Boc-protecting group allows for controlled reactions at the pyrrolidine nitrogen, while the mesylate is a good leaving group, facilitating reaction with a variety of nucleophiles.

Synthesis of a Chiral Pyrrolidinyl-Indazole CK1 Inhibitor

A key application of this compound is in the synthesis of chiral pyrrolidinyl-indazole derivatives, which have shown promise as kinase inhibitors. The following protocol describes the synthesis of a key intermediate, (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate, through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate

Materials:

-

This compound

-

Indazole

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired product, (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate.

This intermediate can then be further elaborated to synthesize a variety of potent and selective CK1 inhibitors.

Quantitative Data

The introduction of the chiral pyrrolidine moiety can significantly impact the inhibitory activity and selectivity of the final compound against different CK1 isoforms.

| Compound | Target Kinase | IC₅₀ (nM) |

| Racemic Pyrrolidinyl-Indazole | CK1δ | 150 |

| (R)-Pyrrolidinyl-Indazole | CK1δ | 25 |

| (S)-Pyrrolidinyl-Indazole | CK1δ | 350 |

| (R)-Pyrrolidinyl-Indazole | CK1ε | 80 |

| (S)-Pyrrolidinyl-Indazole | CK1ε | 500 |

Table 1: Inhibitory activity (IC₅₀) of racemic and chiral pyrrolidinyl-indazole compounds against CK1 isoforms. The (R)-enantiomer, derived from this compound, demonstrates significantly higher potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic workflow and the role of CK1 in the Wnt signaling pathway.

References

Application Notes and Protocols for the Synthesis of Chiral Amines using (R)-1-Boc-3-methanesulfonyloxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction